1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-chloroacetyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-11(15)9-3-5-10(6-4-9)14-7-1-2-12(14)16/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWLIFXUFILKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance Within Organic Chemistry and Medicinal Chemistry Research
The importance of 1-[4-(2-chloroacetyl)phenyl]pyrrolidin-2-one in chemical research is primarily derived from its potential as a precursor to novel, biologically active compounds. Its structure incorporates the pyrrolidin-2-one nucleus, a five-membered lactam ring that is a recurring feature in a wide array of pharmacologically active agents. rdd.edu.iq The pyrrolidine (B122466) scaffold is widely utilized by medicinal chemists to develop treatments for human diseases. nih.govnih.gov This interest is driven by the scaffold's three-dimensional nature, which allows for thorough exploration of the pharmacophore space. nih.govnih.govresearchgate.net
Derivatives of pyrrolidin-2-one have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and anticonvulsant agents. rdd.edu.iqresearchgate.net The presence of the highly reactive chloroacetyl group on the phenyl ring of the title compound provides a direct chemical handle to conjugate this valuable pyrrolidinone-containing fragment with other molecules, thereby enabling the synthesis of new chemical entities for drug discovery programs.
Role As a Synthetic Intermediate and Molecular Scaffold
The principal role of 1-[4-(2-chloroacetyl)phenyl]pyrrolidin-2-one in a research context is that of a synthetic intermediate and a molecular scaffold. The chloroacetyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows chemists to readily introduce a variety of functional groups and molecular fragments by reacting it with different nucleophiles, such as amines, thiols, or alcohols.
This synthetic versatility is exemplified by analogous compounds like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which serves as a crucial intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type-II diabetes. beilstein-journals.orgresearchgate.net In a similar fashion, this compound can be used to construct larger molecules where the 4-(pyrrolidin-2-on-1-yl)phenyl moiety forms the core structure or scaffold. This scaffold provides a rigid and well-defined orientation for the appended chemical groups, which is a critical aspect in the rational design of molecules intended to interact with specific biological targets like enzymes or receptors.
Overview of Key Structural Motifs and Their Chemical Relevance
Nucleophilic Substitution Reactions at the Chloroacetyl Group
The α-chloro ketone moiety in this compound is a key site for chemical modification due to its susceptibility to nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is fundamental to the derivatization of the compound.
Nucleophilic substitution reactions are a common and versatile class of reactions in organic chemistry where a nucleophile replaces a leaving group. libretexts.org In the case of this compound, the carbon atom adjacent to the carbonyl group is electrophilic and is attacked by the nucleophile, leading to the expulsion of the chloride ion.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amines | Primary or Secondary Amines | α-Amino ketones |
| Thiolates | Sodium Thiophenolate | α-Thio ketones |
| Azide Ion | Sodium Azide | α-Azido ketones |
| Carboxylates | Sodium Acetate | α-Acyloxy ketones |
The reaction with amines is particularly significant as it leads to the formation of α-amino ketones, which are important structural motifs in many biologically active compounds. For instance, reaction with 3-hydroxy-1-aminoadamantane in the presence of a base like potassium carbonate can yield derivatives with potential applications in medicinal chemistry. researchgate.net
Reactions Involving the Pyrrolidin-2-one Carbonyl Moiety
The carbonyl group of the pyrrolidin-2-one ring, being a lactam, is generally less reactive towards nucleophiles than the ketone of the chloroacetyl group. However, it can undergo certain transformations under specific conditions.
Reduction of the lactam carbonyl is a common reaction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, yielding a pyrrolidine derivative. This transformation fundamentally alters the core structure of the molecule.
The pyrrolidin-2-one ring itself is a versatile scaffold in drug discovery. unipa.it Its derivatives have shown a wide range of biological activities. rdd.edu.iq The stability of the lactam allows for selective reactions at other parts of the molecule while preserving the pyrrolidinone core.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring in this compound is subject to electrophilic aromatic substitution (EAS) reactions. The substituents on the ring, the pyrrolidin-2-one group and the chloroacetyl group, direct the position of incoming electrophiles.
The pyrrolidin-2-one group, attached via its nitrogen atom, is an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen that can be delocalized into the ring. Conversely, the chloroacetyl group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl and chloro groups.
Table 2: Predicted Directing Effects in Electrophilic Aromatic Substitution
| Position | Influence of Pyrrolidin-2-one | Influence of Chloroacetyl Group | Overall Effect |
| Ortho to Pyrrolidin-2-one | Activating | - | Favorable |
| Meta to Pyrrolidin-2-one | - | Deactivating | Unfavorable |
| Para to Pyrrolidin-2-one | Activating | - | Blocked |
Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. youtube.comyoutube.comyoutube.com The specific conditions required for these reactions would need to be carefully controlled to achieve the desired substitution pattern.
Reductive and Oxidative Transformations of the Compound
Both the chloroacetyl and the pyrrolidin-2-one moieties contain carbonyl groups that can be reduced. Selective reduction is possible depending on the choice of reducing agent. For instance, a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) would likely reduce the ketone of the chloroacetyl group to a secondary alcohol without affecting the less reactive lactam. Stronger reducing agents like LiAlH₄ would reduce both carbonyls.
Oxidative transformations of the pyrrolidin-2-one ring have been studied in related compounds. For example, cytochrome P450 enzymes can mediate the hydroxylation of pyrrolidine rings at various positions. nih.gov While specific studies on this compound are not detailed in the provided context, such transformations are plausible under biological or specific chemical oxidative conditions.
Utilization As a Molecular Scaffold and Building Block in Chemical Synthesis
Design Principles for Novel Pyrrolidin-2-one and Chloroacetamide Derivatives
The design of new molecules based on the 1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one scaffold is guided by several key principles aimed at optimizing biological activity and physicochemical properties. The pyrrolidin-2-one core is a common feature in many biologically active compounds, and its derivatives are often designed to interact with specific biological targets. acs.orgnih.gov The chloroacetamide portion, on the other hand, is frequently employed as a "warhead" to form covalent bonds with target proteins, leading to irreversible inhibition. nih.govnih.gov
Key design considerations include modulating lipophilicity and water solubility, which are critical for a compound's pharmacokinetic profile. nih.gov For chloroacetamide derivatives, the number of carbon atoms and the nature of hydrocarbon substituents play a major role in shaping their biological activity. nih.gov For the pyrrolidin-2-one moiety, the inclusion of features like hydrogen-bond donors and hydrophobic groups is often crucial for target engagement. acs.org The strategic incorporation of the chloroacetamide group onto a suitable scaffold is a recognized method for developing novel irreversible inhibitors. nih.govnih.gov
| Design Principle | Rationale | Key Structural Moiety |
| Spatial Exploration | The non-planar, sp3-hybridized pyrrolidine (B122466) ring provides 3D diversity, allowing for better exploration of protein binding pockets compared to flat aromatic systems. nih.govthermofisher.com | Pyrrolidin-2-one |
| Covalent Targeting | The electrophilic chloroacetyl group can form a stable covalent bond with nucleophilic residues (e.g., cysteine, histidine) in a protein's active site, leading to potent and durable inhibition. nih.govnih.gov | Chloroacetamide |
| Modulation of Physicochemical Properties | Adjusting substituents on the phenyl ring and pyrrolidinone core can fine-tune properties like lipophilicity and solubility, which influence absorption, distribution, metabolism, and excretion (ADME). nih.gov | Phenyl and Pyrrolidin-2-one |
| Pharmacophore Integration | The scaffold allows for the precise placement of key interacting groups, such as hydrogen bond donors/acceptors and hydrophobic features, to match the target's binding site. acs.org | Entire Scaffold |
Functionalization Strategies for Structural Elaboration
The this compound scaffold offers multiple points for chemical modification, allowing for the systematic elaboration of its structure to create libraries of diverse compounds.
The phenyl ring provides a rigid platform for introducing a variety of substituents that can profoundly influence the compound's biological activity and selectivity. Electron-withdrawing or electron-donating groups can be installed to modify the electronic properties of the molecule and its reactivity. rsc.org For instance, electron-withdrawing groups on a phenyl ring attached to a pyrrolidine can increase the reactivity of other parts of the molecule. rsc.org Synthetic techniques like Suzuki cross-coupling reactions are commonly used to attach a wide range of chemical groups to the phenyl ring, enabling a systematic exploration of structure-activity relationships (SAR).
The chloroacetyl group is a highly versatile functional handle. Its primary role is as an electrophile that can react with nucleophiles. This reactivity is central to its use in developing covalent inhibitors and biochemical probes. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions with amines, thiols, and other nucleophiles to form more complex structures. This transformation is frequently used to link the scaffold to other pharmacophores or to tether it to larger molecules. Furthermore, the chloroacetyl moiety can participate in cyclization reactions to construct new heterocyclic rings, demonstrating its utility as a key building block in multi-step syntheses.
| Modification Site | Strategy | Example Transformation | Purpose |
| Pyrrolidin-2-one Nitrogen | N-Alkylation / N-Arylation | Reaction with alkyl halides or aryl boronic acids. | Explore new binding interactions; modify solubility and cell permeability. nih.gov |
| Pyrrolidin-2-one Ring | Skeletal Editing | Nitrogen atom insertion. | Create novel heterocyclic cores. researchgate.net |
| Phenyl Ring | Suzuki Cross-Coupling | Reaction with various boronic acids/esters. | Introduce diverse substituents to optimize potency and selectivity. |
| Chloroacetyl Moiety | Nucleophilic Substitution | Reaction with primary or secondary amines. | Link to other molecular fragments or create new functional groups. |
| Chloroacetyl Moiety | Cyclization Reactions | Reaction with dinucleophiles (e.g., thiosemicarbazide). | Construct complex heterocyclic systems. |
Applications in Proteomics Research as a Biochemical Tool
The chloroacetyl group makes this compound a valuable tool for chemical proteomics. nih.gov This field uses chemical probes to study protein function and interaction on a proteome-wide scale. The electrophilic chloroacetyl moiety can covalently react with nucleophilic amino acid residues, most notably cysteine, directly within their native biological environment. acs.orgnih.gov
This reactivity is harnessed in a powerful technique called Activity-Based Protein Profiling (ABPP). In ABPP, small molecule probes, often referred to as reactive fragments, are used to map the "ligandable" sites across the proteome. nih.govnih.gov A compound like this compound can be used as a fragment in screening libraries to identify novel binding sites on proteins, including those traditionally considered "undruggable." nih.govnih.gov By competing with a broad-spectrum cysteine-reactive probe, such fragments can reveal specific and selective interactions, providing starting points for the development of new therapeutic agents. nih.govnih.gov
Furthermore, the ability of the chloroacetamide group to form stable covalent cross-links with proteins makes it useful for "pull-down" experiments. In such an assay, the compound could be modified with a reporter tag (like biotin), allowed to react with a complex protein mixture (e.g., a cell lysate), and then used to selectively isolate its protein targets for identification by mass spectrometry. acs.org This approach is invaluable for target identification and for mapping protein-protein interactions. nih.gov
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR spectroscopy would be employed to provide a complete picture of the hydrogen and carbon framework of 1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one, respectively.
In a typical ¹H NMR spectrum, specific proton signals corresponding to the aromatic, pyrrolidinone, and chloroacetyl moieties would be expected. The protons on the phenyl ring would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the pyrrolidinone ring would present as distinct multiplets, while the methylene protons of the chloroacetyl group would be expected to appear as a singlet in a specific chemical shift region.
The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of the pyrrolidinone and acetyl groups, the carbons of the aromatic ring, and the aliphatic carbons of the pyrrolidinone ring and the chloroacetyl group.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.50 - 8.10 | 118.0 - 145.0 |
| Chloroacetyl CH₂ | 4.70 - 4.90 | 45.0 - 47.0 |
| Pyrrolidinone N-CH₂ | 3.80 - 4.00 | 48.0 - 50.0 |
| Pyrrolidinone CO-CH₂ | 2.60 - 2.80 | 32.0 - 34.0 |
| Pyrrolidinone CH₂ | 2.10 - 2.30 | 17.0 - 19.0 |
| Pyrrolidinone C=O | - | 174.0 - 176.0 |
| Acetyl C=O | - | 190.0 - 192.0 |
Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected absorptions include a strong, sharp peak for the lactam carbonyl (C=O) stretching of the pyrrolidinone ring, typically found around 1680-1700 cm⁻¹. Another strong absorption would be anticipated for the ketone carbonyl (C=O) of the chloroacetyl group, likely at a slightly lower wavenumber. The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as a characteristic absorption for the C-Cl bond.
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Lactam C=O | Stretch | 1680 - 1700 |
| Ketone C=O | Stretch | 1670 - 1690 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C-N | Stretch | 1180 - 1360 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₂ClNO₂, the expected monoisotopic mass is approximately 237.05 g/mol . uni.lu
High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak at M+2 having an intensity of about one-third that of the M⁺ peak, corresponding to the ³⁷Cl isotope.
The fragmentation pattern can provide valuable structural information. Common fragmentation pathways might include the loss of the chloroacetyl group or cleavage of the pyrrolidinone ring.
Table 3: Predicted Mass Spectrometry Data
| Adduct/Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 237.05510 |
| [M+H]⁺ | 238.06293 |
| [M+Na]⁺ | 260.04487 |
Data sourced from predicted values on PubChem. uni.lu
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of the target compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, would be suitable for analyzing the purity of this compound. The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic, while the peak area can be used for quantification and purity determination. Thin-Layer Chromatography (TLC) would also be employed as a rapid, qualitative method to monitor the progress of reactions and to identify suitable solvent systems for column chromatography purification.
Advanced Research Directions and Unexplored Chemical Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-aryl lactams, including the target compound, traditionally relies on multi-step processes that may involve harsh conditions or hazardous reagents. Future research is poised to develop more efficient and environmentally benign synthetic strategies.
Key areas for development include:
One-Pot Reactions: Combining multiple synthetic steps into a single, streamlined process can significantly improve efficiency and reduce waste.
Catalytic Methods: The use of novel catalysts, such as photoredox catalysts, could enable direct N-arylation of pyrrolidinone under mild, metal-free conditions. uni-regensburg.de
Green Chemistry Approaches: The exploration of solvent-free reactions or the use of eco-friendly solvents like water-ethanol mixtures, potentially assisted by supramolecular catalysts like β-cyclodextrin, offers a pathway to more sustainable synthesis. researchgate.netrsc.org Techniques such as ozonation of N-aryl cyclic amines also present a metal-free alternative for lactam formation. nih.govsemanticscholar.orgresearchgate.net
| Synthetic Strategy | Description | Potential Advantages | References |
|---|---|---|---|
| One-Pot Synthesis | Combining acylation and subsequent reactions in a single vessel to minimize intermediate isolation and purification steps. | Increased efficiency, reduced solvent waste, lower operational costs. | acs.org |
| Photoredox Catalysis | Utilizing visible light and an organic dye catalyst to form the C(sp2)-N bond between the phenyl and pyrrolidinone moieties. | Mild reaction conditions, metal-free, high functional group tolerance. | uni-regensburg.de |
| Solvent-Free Castagnoli-Cushman Reaction | An atom-economical, solvent-free approach for creating substituted lactam cores. | Environmentally friendly, broadens substrate scope, simplifies product isolation. | researchgate.net |
| Ozonation of N-Aryl Cyclic Amines | A metal-free method to introduce the carbonyl group into the heterocyclic ring to form the lactam. | Avoids heavy metal catalysts, aligns with green chemistry principles. | nih.govsemanticscholar.orgresearchgate.net |
Chemo- and Regioselective Derivatization Strategies
The molecular architecture of 1-[4-(2-chloroacetyl)phenyl]pyrrolidin-2-one offers multiple sites for chemical modification. Developing strategies to selectively target these sites is crucial for creating diverse libraries of new compounds.
α-Chloro Ketone Moiety: This is the most reactive site, acting as a potent electrophile. It is highly susceptible to nucleophilic substitution, making it an ideal handle for introducing a vast array of functional groups. nih.govlibretexts.org This site can be used to construct various heterocyclic rings, such as thiazoles and pyrroles, by reacting with appropriate nucleophiles. wikipedia.org
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents will guide the position of new functional groups, allowing for regioselective halogenation, nitration, or Friedel-Crafts reactions.
Pyrrolidinone Ring: The lactam ring itself presents opportunities for derivatization. The methylene (B1212753) groups adjacent to the carbonyl (α-position) and the nitrogen (α'-position) can be functionalized. For instance, α-arylation of the pyrrolidinone can be achieved through innovative methods like the Smiles-Truce cascade. acs.org
| Reactive Site | Potential Reaction Type | Example Product Class | References |
|---|---|---|---|
| α-Chloro Ketone | Nucleophilic Substitution (SN2) | Ethers, esters, thioethers, amines | libretexts.org |
| α-Chloro Ketone | Heterocycle Formation (e.g., Hantzsch synthesis) | Thiazoles, Pyrroles, Imidazoles | wikipedia.org |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or acylated phenyl derivatives | mdpi.com |
| Pyrrolidinone α-Carbon | Enolate Alkylation/Arylation | α-Substituted lactams | acs.org |
Exploration of New Chemical Reactivity Profiles
Beyond standard derivatization, the unique functionality of this compound allows for the exploration of more complex and novel chemical transformations.
Rearrangement Reactions: The α-halo ketone functionality is a known participant in reactions like the Favorskii rearrangement, which could be exploited to contract the six-membered aromatic ring or form novel carboxylic acid derivatives under basic conditions. libretexts.orgwikipedia.org
Cross-Coupling Reactions: While challenging, the C-Cl bond could potentially be activated for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Photochemical Reactions: The carbonyl group could be involved in various photochemical transformations, leading to cyclizations or rearrangements that are not accessible through traditional thermal chemistry. nih.gov
Radical Reactions: N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations represent a modern, metal-free approach to constructing highly functionalized 2-pyrrolidinone (B116388) derivatives, a strategy that could be adapted for this scaffold. rsc.org
Advanced Scaffold Applications in Chemical Biology and Materials Science
The inherent properties of the pyrrolidinone scaffold and the reactive chloroacetyl group suggest significant potential in creating sophisticated tools for chemical biology and novel materials. researchgate.netnih.govunipa.it
Chemical Biology: The chloroacetyl group is an electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (like cysteine) on proteins. nih.gov This makes the compound an ideal starting point for designing:
Covalent Inhibitors: For selectively and irreversibly or reversibly deactivating specific enzymes, a strategy with advantages in potency and duration of action. nih.govacs.org
Activity-Based Probes: For identifying and studying enzyme function within complex biological systems.
Chemical Proteomics Reagents: For mapping protein interactions and identifying drug targets.
Materials Science: The pyrrolidinone ring is a fundamental component of polyvinylpyrrolidone (B124986) (PVP), a highly versatile polymer. researchgate.net The bifunctional nature of this compound could be leveraged to develop:
Functional Polymers: By polymerizing derivatives of this compound, new polymers with tailored properties (e.g., thermal stability, conductivity, biocompatibility) could be created. The pyrrolidinone moiety can enhance solubility and act as a plasticizer. nbinno.comchemicalbook.comatamanchemicals.com
Specialized Coatings and Films: The compound could be incorporated into materials to create surfaces with specific chemical reactivity or biological activity.
Composite Materials: Its ability to interact with other components could be used to improve the mechanical or thermal properties of composite materials. nbinno.com
The pyrrolidinone scaffold itself has been a subject of intense research for decades, leading to the development of nootropic and antiepileptic drugs. nih.gov The continued exploration of new derivatives, such as those originating from this compound, promises to expand these applications even further. nih.gov
Q & A
Q. What are the common synthetic routes for 1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidin-2-one core followed by functionalization at the phenyl group. Key steps include:
- Chloroacetylation : Introducing the 2-chloroacetyl group via nucleophilic substitution or Friedel-Crafts acylation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for enhancing reaction rates and yields .
- Catalysts : Lewis acids (e.g., MgO, K₂CO₃) or transition metals (e.g., Ni(ClO₄)₂) may accelerate cyclization steps .
- Temperature control : Reactions often proceed at 60–100°C to balance kinetics and side-product formation . Optimization involves iterative adjustments to solvent, catalyst loading, and reaction time, monitored via TLC or HPLC .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing between regioisomers) .
- X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement .
- HRMS : To verify molecular formula and isotopic patterns .
- FT-IR : Identification of functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data refinement challenges be addressed for this compound?
- Data quality : High-resolution datasets (≤1.0 Å) reduce ambiguity in electron density maps.
- Software tools : SHELXL is widely used for small-molecule refinement, leveraging constraints for disordered regions .
- Twinned data : For cases with pseudo-merohedral twinning, SHELXL’s TWIN/BASF commands improve model accuracy .
- Validation : Cross-check using R-factor metrics (<5% discrepancy) and PLATON’s ADDSYM for symmetry errors .
Q. What strategies resolve contradictions in pharmacological data (e.g., bioactivity vs. toxicity)?
- Dose-response assays : Establish EC₅₀/IC₅₀ values to differentiate target-specific effects from off-target toxicity .
- Metabolic profiling : LC-MS/MS to identify metabolites that may contribute to adverse effects .
- Structural analogs : Compare with derivatives (e.g., fluorophenyl or trifluoromethyl variants) to isolate pharmacophores .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and toxicity liabilities .
Q. How can reaction yields be improved for scale-up synthesis?
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions .
- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30-minute cyclization vs. 24 hours conventionally) .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Ni) reduce costs and improve turnover .
- Purification : Gradient flash chromatography or preparative HPLC for >95% purity .
Methodological Considerations
Q. What analytical workflows are recommended for stability studies?
- Forced degradation : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 1–4 weeks .
- HPLC-DAD : Monitor degradation products using C18 columns (method: 0.1% TFA in H₂O/ACN gradient) .
- Kinetic modeling : Arrhenius plots to predict shelf-life under storage conditions .
Q. How to design assays for evaluating enzyme inhibition?
- Target selection : Prioritize enzymes with homology to known targets (e.g., kinases or proteases).
- Assay conditions : Use fluorogenic substrates (e.g., AMC-tagged peptides) in pH 7.4 buffers .
- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle-only blanks .
- Data normalization : Express activity as % inhibition relative to controls, with triplicate measurements .
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
